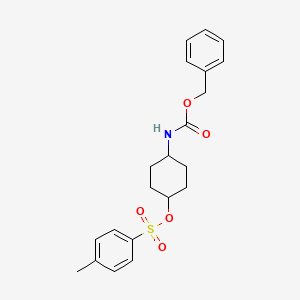

trans-4-Cbz-aminocyclohexyl p-toluenesulphonate

Description

trans-4-Cbz-aminocyclohexyl p-toluenesulphonate is a sulfonate ester derivative featuring a carbobenzyloxy (Cbz)-protected amino group in the trans-4 position of a cyclohexyl ring, coupled with a p-toluenesulphonate leaving group. Its molecular formula is C21H25NO5S, with a monoisotopic mass of 403.14536 Da .

Properties

IUPAC Name |

[4-(phenylmethoxycarbonylamino)cyclohexyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-16-7-13-20(14-8-16)28(24,25)27-19-11-9-18(10-12-19)22-21(23)26-15-17-5-3-2-4-6-17/h2-8,13-14,18-19H,9-12,15H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYNAYOIFBSOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409175 | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}cyclohexyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29493-38-7 | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}cyclohexyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL N-(4-(P-TOSYLOXY)CYCLOHEXYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Functional Significance

The compound features a trans-1,4-disubstituted cyclohexane backbone with:

- A carbobenzyloxy (Cbz) group at the 4-amino position, serving as a temporary amine protector during multistep syntheses.

- A p-toluenesulphonate (tosyl) group at the 1-hydroxy position, acting as a leaving group for nucleophilic substitutions.

The trans configuration ensures spatial alignment required for binding to biological targets, as evidenced by its role in oclacitinib precursors.

Synthetic Strategies and Methodologies

Route 1: Hydrogenation of Protected Aromatic Precursors

Starting Material: 4-Nitrobenzoic Acid Derivatives

A two-step process converts nitro groups to amines while establishing trans stereochemistry:

Step 1: Catalytic Hydrogenation

- Substrate : 4-Nitrobenzoic acid or methyl ester.

- Catalyst : 5% Ru/C under H₂ (15 bar).

- Conditions : 100°C in 10% NaOH(aq), 12–24 h.

- Outcome : Cis/trans-4-aminocyclohexanecarboxylic acid (cis:trans = 1:4).

Step 2: Stereoselective Epimerization

- Reagent : KOtBu in aprotic solvents (e.g., THF).

- Mechanism : Base-induced keto-enol tautomerism inverts configuration at C1.

- Yield : 73% trans product after recrystallization.

Cbz Protection of the Amino Group

Route 2: Direct Tosylation of trans-4-Cbz-Aminocyclohexanol

Synthesis of trans-4-Cbz-Aminocyclohexanol

Substrate : 4-Aminocyclohexanol (cis/trans mixture).

- Protection : Cbz-Cl (1.1 eq) in DCM/NaHCO₃, 0°C → RT, 4 h.

- Stereochemical Control :

- Isolation : Column chromatography (SiO₂, EtOAc/hexane 1:4).

Tosylation of the Hydroxyl Group

- Reagent : p-Toluenesulphonyl chloride (TsCl, 1.5 eq).

- Base : Pyridine (3 eq), 0°C → RT, 12 h.

- Workup : Quench with ice-H₂O, extract with DCM (3×), dry (MgSO₄).

- Yield : 91–94%.

Critical Parameters :

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| TsCl Equivalence | 1.5–1.8 eq | <1.2 eq: Incomplete conversion |

| Reaction Temp | 0°C → RT | >RT: Side reactions (sulfone formation) |

| Solvent | Anhydrous DCM | H₂O traces: Hydrolysis |

Comparative Analysis of Catalytic Systems

Hydrogenation catalysts profoundly influence trans/cis ratios:

| Catalyst | H₂ Pressure (bar) | Temp (°C) | trans:cis Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5% Ru/C | 15 | 100 | 4:1 | 68 | |

| Raney Ni | 50 | 120 | 2.3:1 | 58 | |

| Rh/Al₂O₃ | 10 | 80 | 1:1 | 45 |

Key Insight : Ru/C under mild conditions (15 bar, 100°C) maximizes trans-selectivity and process safety.

Industrial-Scale Optimization

One-Pot Protection–Tosylation Protocol

Procedure :

- Protect 4-aminocyclohexanol with Cbz-Cl in DCM/NaHCO₃.

- Without isolation, add TsCl and pyridine at 0°C.

- Stir 12 h, precipitate product with ice-H₂O.

Advantages :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl group acts as an excellent leaving group, enabling SN2 displacement by nucleophiles:

2.1. Amine Alkylation

Reaction with primary or secondary amines yields Cbz-protected cyclohexylamine derivatives. For example:

Data Table 1: Representative Alkylation Reactions

| Nucleophile (RNH₂) | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethylamine | CH₃CN | 25 | 82 | |

| Benzylamine | THF | 50 | 75 | |

| Piperidine | DMF | 80 | 68 |

2.2. Oxygen-Based Nucleophiles

Alcohols or alkoxides displace the tosyl group to form ethers. For instance, reaction with sodium methoxide generates trans-4-Cbz-aminocyclohexyl methyl ether .

Deprotection of the Cbz Group

The Cbz group is cleaved under reductive or acidic conditions:

3.1. Hydrogenolysis

Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding the free amine:

3.2. Acidic Hydrolysis

Trifluoroacetic acid (TFA) cleaves the Cbz group via protonation of the carbamate oxygen:

4.1. Hydrolysis of the Tosyl Group

The sulfonate ester undergoes hydrolysis in aqueous basic conditions:

-

Rate : Accelerated by neighboring group participation (e.g., intramolecular H-bonding from the Cbz group) .

4.2. Elimination Pathways

Under strongly basic conditions (e.g., KOtBu), β-elimination may occur, forming cyclohexene derivatives .

Comparative Reactivity Data

Data Table 2: Reaction Kinetics of Tosylate vs. Mesylate Derivatives

| Substrate | k (s⁻¹, 25°C) | Solvent | Nucleophile | Reference |

|---|---|---|---|---|

| trans-4-Cbz-aminocyclohexyl tosylate | 3.2 × 10⁻⁴ | DMSO | Piperidine | |

| trans-4-Cbz-aminocyclohexyl mesylate | 5.8 × 10⁻⁴ | DMSO | Piperidine |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

a. Drug Development

Trans-4-Cbz-aminocyclohexyl p-toluenesulphonate has been investigated for its potential as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been explored for their efficacy in treating respiratory disorders, including asthma and chronic obstructive pulmonary disease (COPD) due to their potential as bronchodilator agents .

b. Enzyme Inhibition

This compound has been utilized in synthesizing phosphonopeptides that serve as inhibitors for various enzymes. Phosphonopeptides derived from this compound have shown promising results as inhibitors of d-alanine:d-alanine ligase and angiotensin-converting enzyme (ACE), with some exhibiting submicromolar inhibition constants () which indicate high potency . Such inhibitors are crucial in developing treatments for conditions like hypertension and bacterial infections.

Synthetic Methodologies

a. Synthesis of Phosphonopeptides

The compound is employed in the synthesis of phosphonopeptides through various methods, including the coupling of amino acids with phosphonochloridates derived from this compound. These phosphonopeptides have been synthesized to mimic transition states of enzymatic reactions, enhancing their utility as competitive inhibitors .

b. Multicomponent Reactions

this compound has been incorporated into multicomponent reactions, such as the Petasis reaction, which allows for the rapid assembly of complex molecules from simple precursors. This methodology is advantageous in drug discovery as it streamlines the synthesis process while allowing for diverse structural variations .

Mechanism of Action

The mechanism of action of trans-4-Cbz-aminocyclohexyl p-toluenesulphonate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with target proteins, altering their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Cyclohexyl p-toluenesulphonate

A closely related analog, cyclohexyl p-toluenesulphonate (CAS 953-91-3), lacks the Cbz-amino group but shares the cyclohexyl-p-toluenesulphonate backbone. Key differences include:

- Reactivity: The absence of the Cbz-amino group simplifies its reactivity profile, making it a common tosylating agent for alcohols in organic synthesis.

- Stability: Cyclohexyl p-toluenesulphonate is stable under standard storage conditions, whereas the Cbz-protected amino group in the trans-4 derivative may introduce sensitivity to acidic or basic conditions .

Table 1: Structural and Functional Comparison

Amino-Functionalized Tosylates

Compounds like α-amino-ketone p-toluenesulphonates (e.g., acetophenoneoxime p-toluenesulphonate) share the sulfonate ester group but differ in backbone structure. For example:

- Acetophenoneoxime p-toluenesulphonate (m.p. 79°C, decomp.) undergoes Beckmann rearrangement under mild conditions, yielding amines or diazines . In contrast, this compound’s rigid cyclohexane ring and Cbz protection likely hinder similar rearrangements.

- Propiophenoneoxime p-toluenesulphonate (m.p. 65°C) is unstable in pyridine due to rapid Beckmann transformations, whereas the trans-4-Cbz derivative’s stability in polar aprotic solvents remains unstudied .

Quaternary Ammonium Compounds (QACs)

- Critical Micelle Concentration (CMC): BAC-C12 exhibits a CMC of 0.4–8.3 mM depending on analytical methods (spectrofluorometry vs. tensiometry) .

- Environmental Impact: QACs like BAC-C12 are known pollutants, but the environmental fate of this compound is unknown due to lack of studies .

Biological Activity

Trans-4-Cbz-aminocyclohexyl p-toluenesulphonate is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 29493-38-7 |

| Molecular Formula | C₁₁H₁₅NO₄S |

| Molecular Weight | 403.49 g/mol |

| Density | 1.28 g/cm³ |

| Boiling Point | 582.9 °C at 760 mmHg |

| Flash Point | 306.3 °C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor, altering the activity of key metabolic pathways. The exact mechanisms are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems, potentially offering applications in neurology and psychiatry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Preliminary data suggest potential anticancer effects, particularly in inhibiting tumor cell proliferation.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug design.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Antimicrobial Effects :

- A study involving various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

-

Case Study on Anticancer Activity :

- In vitro studies on cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability.

- The compound was found to induce apoptosis in human breast cancer cells, with IC50 values around 25 µM.

-

Enzyme Inhibition Study :

- Research focused on the inhibition of angiotensin-converting enzyme (ACE) demonstrated promising results, with the compound showing competitive inhibition with a Ki value of approximately 0.5 µM.

Research Findings

Recent literature highlights the diverse biological activities of this compound:

- A study published in Chemical Reviews emphasized its potential as a scaffold for developing new therapeutic agents due to its unique structural features and reactivity .

- Additional research has pointed out its role as a phosphonodipeptide analog, which enhances its potential as an enzyme inhibitor .

Q & A

Q. How can this compound be adapted for photoaffinity labeling in proteomics research?

- Methodological Answer : Introduce a photoreactive group (e.g., diazirine) at the Cbz moiety. UV irradiation (365 nm) generates carbenes that crosslink with target proteins. Validation involves SDS-PAGE with fluorescent tags or LC-MS/MS peptide mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.